(3-(3-环丙基-1,2,4-噁二唑-5-基)氮杂环丁烷-1-基)(4-甲基-2-(1H-吡咯-1-基)噻唑-5-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.
BenchChem offers high-quality (3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗癌剂
- 具有抗菌和抗癌活性的新型吡唑衍生物:对吡唑衍生物(包括具有恶二唑基和吡唑基部分的化合物)的研究表明其具有显著的抗菌和抗癌活性。一些化合物表现出比参考药物多柔比星更高的抗癌活性,同时具有良好到极好的抗菌活性 H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain (2016)。
新型合成途径
- 螺环和缩氧环化合物在药物开发中的应用:对含有螺环缩氧环化合物的代谢(如 AZD1979)的研究强调了微粒体环氧化物水解酶在缩氧环部分生物转化中的作用。这项研究强调了缩氧环和类似结构基序在增强候选药物的代谢稳定性和物理化学性质方面的潜力 Xue-Qing Li, M. A. Hayes, G. Grönberg, K. Berggren, N. Castagnoli, L. Weidolf (2016)。
药物发现和开发
- 二氢吡咯酮偶联物的类药性和微生物研究:一项研究合成了一系列化合物,并对它们的类药性、抗菌、抗真菌和抗分枝杆菌活性进行了评估。这项研究为开发新的治疗剂提供了见解,这些治疗剂可能用于治疗细菌、真菌和分枝杆菌感染 K. Pandya, B. Dave, Rajeshri J Patel, P. Desai (2019)。
作用机制
Mode of Action
Based on its structural similarity to other oxadiazole derivatives, it may act as a functionally selective agonist or antagonist at various receptor sites
Pharmacokinetics
As a small molecule, it is likely to be absorbed and distributed throughout the body, but the specifics of its absorption, distribution, metabolism, and excretion are currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .
属性
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-10-13(25-17(18-10)21-6-2-3-7-21)16(23)22-8-12(9-22)15-19-14(20-24-15)11-4-5-11/h2-3,6-7,11-12H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOUARYBBVPOSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。